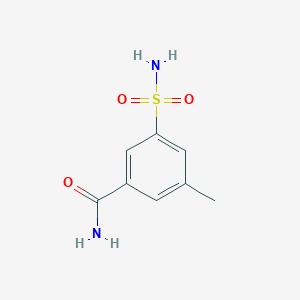

3-Methyl-5-sulfamoylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

3-methyl-5-sulfamoylbenzamide |

InChI |

InChI=1S/C8H10N2O3S/c1-5-2-6(8(9)11)4-7(3-5)14(10,12)13/h2-4H,1H3,(H2,9,11)(H2,10,12,13) |

InChI Key |

UFFZDHILOGZOQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Methyl 5 Sulfamoylbenzamide

Established Synthetic Pathways to the Benzamide (B126) Core

The formation of the central benzamide scaffold of 3-Methyl-5-sulfamoylbenzamide is primarily achieved by constructing the sulfonated benzoic acid intermediate first, followed by the creation of the amide bond.

Chlorosulfonation Approaches

A foundational step in the synthesis is the introduction of a sulfonyl chloride group onto a benzoic acid backbone. This is commonly accomplished through electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). The synthesis of sulfamoylbenzamide derivatives often starts with the chlorosulfonation of a substituted benzoic acid. For instance, 2-fluorobenzoic acid can be treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride intermediate. nih.gov Similarly, the chlorosulfonation of 3-nitrobenzoic acid is a reported pathway.

The reactivity of the benzoic acid ring influences the reaction conditions. Electron-deficient benzoic acids, for example, may require a slight excess of chlorosulfonic acid and elevated temperatures to drive the reaction to completion. researchgate.net A patented route for a related compound involves the reaction of 4-bromobenzoic acid with chlorosulfonic acid at 145°C. researchgate.net This resulting 3-carboxy-5-methylbenzenesulfonyl chloride is a key intermediate, poised for subsequent reactions to build the final molecule.

Carboxylic Acid Functionalization and Coupling Strategies

With the sulfonated benzoic acid in hand, the next critical step is the formation of the amide bond (carboxamide). Several reliable coupling strategies are employed for this transformation.

One common method involves the activation of the carboxylic acid group. This can be achieved by converting the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net This acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the desired benzamide.

Alternatively, modern peptide coupling reagents are widely used to facilitate the direct formation of the amide bond from the carboxylic acid and an amine, often under milder conditions. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are effective for this purpose, often used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net Carbodiimide-based coupling methods are also utilized in the synthesis of carboxamides in this class. researchgate.net

Strategies for Sulfamoyl Group Introduction and Modification

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore, and its introduction is a key synthetic step. This is typically achieved after the formation of the sulfonyl chloride intermediate. The reactive sulfonyl chloride (-SO₂Cl) is treated with an appropriate amine to form the sulfonamide linkage.

The synthesis of the parent this compound would involve the reaction of 3-carboxy-5-methylbenzenesulfonyl chloride with ammonia. For the synthesis of derivatives, a wide variety of primary and secondary amines can be used. Studies report the use of amines such as cyclopropylamine, morpholine (B109124), p-bromoaniline, and cyclopentylamine (B150401) to generate a library of diverse sulfamoyl analogs. nih.govresearchgate.net The reaction is generally carried out in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the HCl generated during the reaction. nih.govresearchgate.net Further modification can also occur on the sulfonamide itself, such as through benzoylation of the sulfamoyl carboxylic acid, which can serve to protect the amine or introduce additional structural features. nih.gov

Methyl Group Functionalization and Positional Isomerism in Benzamide Derivatives

The position and nature of the methyl group on the benzamide ring are crucial for biological activity, leading to extensive investigation into positional isomers and functionalization of the methyl group itself.

The synthesis of positional isomers, where the methyl group is located at different positions on the benzamide ring, is a key strategy in structure-activity relationship (SAR) studies. For example, the synthesis of various dimethyl-substituted analogs, such as 2,3-, 2,4-, 3,4-, 3,5-, and 2,6-dimethyl derivatives, has been undertaken to probe the spatial requirements of the target protein. nih.gov The synthesis of 4-methyl-3-(N-arylsulfamoyl)benzamides represents another example of exploring positional isomerism. researchgate.net The starting materials for these isomers are often the corresponding substituted methylbenzoic acids, like 3-chloro-4-methylbenzoic acid. nih.gov

Direct functionalization of the benzylic methyl group offers another avenue for creating structural diversity. Palladium-catalyzed C(sp³)–H olefination can be used on 2-methylbenzoic acid derivatives to form 3,4-dihydroisocoumarin structures, demonstrating that the methyl group is accessible for complex transformations. nih.govacs.org Selective benzylic metalation, using reagents like a mixed Li/K metal amide, followed by oxidative coupling, is another advanced strategy to functionalize the methyl position.

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of analogues of this compound are central to optimizing its properties. SAR studies involve systematically modifying different parts of the molecule to understand how structural changes affect its biological activity.

To simplify SAR studies, the sulfamoylbenzamide scaffold is often conceptually divided into several parts, which are then modified independently. nih.govnih.gov For example, one study divided the molecule into five parts labeled A, B, C, D, and E, and systematically introduced various alkyl, cycloalkyl, and aryl groups at different positions to create a library of structurally diverse analogs. nih.gov Another approach involved dividing a similar scaffold into six sites of modification. nih.gov These systematic syntheses allow researchers to probe the specific interactions between the compound and its biological target. For instance, the synthesis of a series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides was achieved using "click chemistry" to explore novel chemical space. rsc.orgacs.org

Systematic Modification of the Benzamide Ring System

The benzamide ring itself is a prime target for systematic modification to fine-tune activity and selectivity. SAR studies have revealed that the substitution pattern on the benzamide core is critical.

The introduction of different substituents on the ring can significantly impact potency. For instance, studies have shown that introducing halogen atoms, such as fluorine or chlorine, at the C-4 position of the 3-sulfamoylbenzamide (B74759) moiety can lead to strong inhibition against certain enzymes. researchgate.netrsc.org The electronic nature of the aniline (B41778) used in the amide coupling step also has an effect, although in some cases, it was found to have little impact on the amide formation yield. researchgate.net In other related benzamide series, modifying the 2-position of the benzamide ring with a substituted-sulfone fragment has been explored to improve properties like oral bioavailability. mdpi.com These findings highlight the importance of systematically exploring substitutions on the core ring system to develop optimized derivatives.

Derivatization at the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) is a key functional handle for derivatization, allowing for the introduction of various substituents to modulate the compound's physicochemical and biological properties. The primary synthetic route to achieve N-substitution on the sulfamoyl moiety involves the reaction of a corresponding 3-methyl-5-(chlorosulfonyl)benzamide intermediate with a primary or secondary amine. nih.govnih.gov This reaction is typically performed under basic conditions, using a base like pyridine or triethylamine to neutralize the HCl byproduct. nih.govnih.govdoi.org

A variety of amines can be employed in this reaction, leading to a diverse set of derivatives:

N-Aryl Sulfonamides : Reaction with anilines yields N-aryl sulfonamides. For instance, treatment of a 3-(chlorosulfonyl)benzamide with substituted anilines like 4-chloroaniline (B138754) or 4-methylaniline produces the corresponding N-aryl sulfamoyl derivatives. nih.govdoi.org

N-Cycloalkyl Sulfonamides : Using cycloalkylamines, such as cyclopropylamine, results in the formation of N-cycloalkyl sulfonamides. nih.gov

N-Heterocyclic Sulfonamides : Heterocyclic amines like morpholine can be used to generate derivatives such as 3-(morpholinosulfonyl)benzamides. nih.govrsc.org

Selective monoalkylation of the sulfamoyl group can also be achieved by first converting the sulfonamide to its monoalkali metal salt, followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate. google.com In some cases, N-alkylation has been performed on the sulfonamide function of a pre-formed bis-aryl sulfonamide scaffold. nih.gov This strategy was used to create a series of N-alkylated derivatives, including N-methyl, N-propyl, and N-butyl analogs. nih.gov

Research has shown that reactions involving N-methylated substrates can proceed faster under certain conditions, such as microwave irradiation. nih.gov However, starting with an unsubstituted sulfonamide can sometimes lead to undesired side reactions, such as additional arylation at the sulfonamide nitrogen. nih.gov

Introduction of Diverse Substituents (e.g., alkyls, aryls, heterocycles, halogens)

The this compound framework allows for the introduction of a wide range of substituents at multiple positions, enabling extensive structure-activity relationship (SAR) studies.

Alkyl Groups: Alkyl groups can be introduced at several positions. N-alkylation of the sulfonamide moiety is a common strategy, with studies showing a clear correlation between alkyl chain length and biological activity. nih.gov For example, a series of N-alkylated derivatives ranging from N-methyl to N-dodecyl was synthesized, with potency observed to decrease as the alkyl chain length increased beyond a certain point. nih.gov The introduction of an α-methyl substituent on the amide side chain has been shown to improve aqueous solubility. nih.gov Furthermore, transition-metal-catalyzed methods, such as auto-transfer hydrogenative (ATH) reactions, provide an atom-efficient way to perform C-alkylation on methyl groups of related heterocyclic systems using alcohols as alkylating agents. mdpi.com

Aryl Groups: The introduction of aryl groups is most commonly achieved at the sulfamoyl nitrogen, creating N-arylsulfonamides. This is typically accomplished by reacting a 3-(chlorosulfonyl)benzoyl chloride intermediate with various anilines. nih.govdoi.org Advanced methods include copper-catalyzed N-arylation of sulfonamides with phenylboronic acids, which can be performed at room temperature. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of N,N-diarylsulfonamides from N-arylsulfonamides and aryl bromides. organic-chemistry.org Suzuki coupling reactions represent another powerful tool for introducing aryl substituents, for instance, by coupling a bromo-substituted thiazole (B1198619) intermediate with various arylboronic acids. nih.gov

Heterocycles: Heterocyclic moieties are frequently incorporated to explore new chemical space. This can be done at the amide portion of the molecule or by modifying the sulfamoyl group.

At the Amide: Iterative scanning of the amide R1 region has led to the identification of triazoles and oxadiazoles (B1248032) as valuable substituents. nih.gov

At the Sulfamoyl Group: The sulfamoyl nitrogen can be part of a heterocyclic ring, such as in morpholine or piperidine (B6355638) derivatives, by reacting the corresponding sulfonyl chloride with the cyclic amine. nih.govgoogle.com

Via Click Chemistry: A versatile method for introducing triazoles involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide intermediates can be reacted with a variety of phenyl azides to generate a library of 1-phenyl-1,2,3-triazole-containing sulfamoylbenzamides. tandfonline.comnih.gov

Halogens: Halogen atoms can be incorporated onto the aromatic ring to fine-tune electronic properties and provide handles for further reactions. Syntheses often start from halogenated precursors, such as 2,4-dichloro- or 2,4-dibromo-5-sulfamoylbenzoic acid. nih.govmdpi.comgoogleapis.com Nucleophilic aromatic substitution reactions on these di-halogenated compounds allow for the regioselective introduction of other functional groups, with substitution often occurring at the para-position relative to the sulfonamide. nih.govmdpi.com For example, 2-bromo-5-methyl and 5-bromo-2-methyl substituted analogs have been synthesized to explore functional group compatibility and to serve as intermediates for subsequent reactions. nih.gov

| Substituent Type | Position of Introduction | Synthetic Method Example | Reference |

|---|---|---|---|

| Alkyl | Sulfamoyl Nitrogen | N-alkylation using an alkyl halide | nih.gov |

| Aryl | Sulfamoyl Nitrogen | Reaction of sulfonyl chloride with an aniline | nih.govdoi.org |

| Heterocycle (Triazole) | Amide Side Chain | Click chemistry (CuAAC) with an alkyne-functionalized benzamide and an azide | tandfonline.comnih.gov |

| Heterocycle (Morpholine) | Sulfamoyl Nitrogen | Reaction of sulfonyl chloride with morpholine | nih.govrsc.org |

| Halogen (Cl, Br) | Aromatic Ring | Start synthesis from a di-halogenated benzoic acid precursor | nih.govmdpi.com |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of this compound and its derivatives has benefited from the application of several advanced techniques.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate chemical reactions in the synthesis of sulfamoylbenzamide derivatives. For instance, the coupling of certain substrates was found to proceed significantly faster under microwave heating (90 minutes) compared to conventional heating methods that required 12-15 hours at high temperatures. nih.gov This technique offers advantages in terms of reduced reaction times and potentially improved yields. nih.gov

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry used in the derivatization of the sulfamoylbenzamide core. This reaction is highly efficient and regioselective for forming 1,4-disubstituted 1,2,3-triazoles. It has been successfully used to synthesize a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides by reacting N-propargyl-3-sulfamoylbenzamide with various substituted phenyl azides in the presence of CuSO₄·5H₂O and sodium ascorbate. tandfonline.comnih.gov

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are powerful tools for forming C-C and C-N bonds. These methods have been applied to the synthesis of complex sulfamoylbenzamide analogs.

Suzuki Coupling: This reaction has been used to access aryl compounds by coupling a bromo-substituted thiazole precursor with different arylboronic acids. nih.gov

α-Arylation: The palladium-catalyzed α-arylation of esters and other carbonyl compounds is a convenient method for creating α-aryl carboxylic acid derivatives, tolerating a variety of functional groups. orgsyn.org

Direct Arylation: This atom-economical alternative to traditional cross-coupling reactions has been explored using palladium pincer complexes as catalysts, resulting in improved efficiency and higher reaction yields under certain conditions. researchgate.net

Green Chemistry Approaches: Efforts have been made to develop more environmentally friendly synthetic protocols.

Aqueous Media: The synthesis of sulfonamides from chlorosulfonylbenzoic acid has been successfully carried out in an aqueous medium. nih.govrsc.org

Green Solvents: Dimethyl carbonate (DMC) has been used as a green solvent for the efficient synthesis of sulfonylureas from sulfonamides and amides at room temperature. organic-chemistry.org

Catalyst and Ligand-Free Conditions: An efficient method for the copper-catalyzed arylation of sulfonamides has been developed that proceeds in water and under ligand-free conditions, simplifying the workup procedure and eliminating toxic materials. organic-chemistry.org

Atom Economy: Auto-transfer hydrogenative (ATH) reactions for the C-alkylation of methyl heteroarenes with alcohols are considered highly atom-efficient, as water is the only byproduct. mdpi.com

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Faster coupling reactions for sulfamoylbenzamide synthesis. | nih.gov |

| Click Chemistry (CuAAC) | Efficient and specific formation of 1,2,3-triazoles from azides and alkynes. | Synthesis of 1-phenyl-1,2,3-triazole sulfamoylbenzamides. | tandfonline.comnih.gov |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds using a palladium catalyst. | Suzuki coupling to introduce aryl groups. | nih.gov |

| Green Chemistry | Use of aqueous media, green solvents (DMC), and ligand-free catalysis to reduce environmental impact. | Copper-catalyzed arylation of sulfonamides in water. | organic-chemistry.org |

Molecular Mechanisms of Action and Biological Target Interactions

Carbonic Anhydrase (CA) Inhibition

The primary and most well-documented mechanism of action for compounds containing a benzenesulfonamide (B165840) group, such as 3-Methyl-5-sulfamoylbenzamide, is the inhibition of carbonic anhydrases (CAs). nih.govmdpi.com CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Inhibition of these enzymes has therapeutic applications in various conditions. monash.edu The inhibitory profile of sulfonamides is often dependent on their specific chemical structure, which dictates their potency and selectivity against different CA isoforms. nih.gov

The benzenesulfonamide class of compounds is known to exhibit a wide range of inhibitory activities against various human (h) CA isoforms. The selectivity for a particular isoform is a critical aspect of drug design, as different CAs are expressed in different tissues and are associated with distinct physiological and pathological processes. nih.govmonash.edu For instance, hCA II is a widespread, cytosolic isoform, while hCA IX and hCA XII are transmembrane isoforms associated with tumors. nih.govresearchgate.net

Research on structurally related benzenesulfonamides demonstrates varied but often potent inhibition across several key isoforms. For many benzenesulfonamide derivatives, inhibition constants (Kᵢ) are in the low nanomolar range against the ubiquitous cytosolic isoform hCA II and the tumor-associated isoform hCA IX. nih.govresearchgate.net In contrast, the cytosolic isoform hCA I is often inhibited less potently. unifi.it The specific substitution pattern on the benzene (B151609) ring is crucial for determining this selectivity. For example, studies on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, which are structurally analogous to this compound, have shown that it is possible to achieve high affinity and over 100-fold selectivity for the tumor-associated hCA IX over other isoforms. mdpi.com This selectivity is achieved by designing the molecule's "tail" to exploit subtle differences in the amino acid residues at the entrance of the active site cavity among the different isoforms. nih.gov

Below is a table of representative inhibition data for various benzenesulfonamide compounds against several human carbonic anhydrase isoforms, illustrating the typical range of potencies.

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Biphenyl-sulfonamides | 0.75 - 1972 | 0.09 - 56 | 27.8 - 2099 | 9.43 - 509 |

| Pyrazole-benzenesulfonamides | - | 3.3 - 866.7 | 6.1 - 568.8 | 61.3 - 432.8 |

| Guanidino-benzenesulfonamides | >10000 | 1.6 - 59.1 | - | - |

| Single-tail benzenesulfonamides | 68.4 - 458.1 | 62.8 - 153.7 | - | 55.4 - 113.2 |

Data compiled from studies on various substituted benzenesulfonamide derivatives to show representative potency ranges. nih.govnih.govresearchgate.netunifi.it

Kinetic studies reveal that the inhibitory power of sulfonamides against carbonic anhydrase is closely linked to the acidity of the sulfonamide group. nih.gov The inhibition mechanism relies on the binding of the deprotonated sulfonamidate anion (R-SO₂NH⁻) to the enzyme's active site. nih.gov Therefore, the acid dissociation constant (pKa) of the sulfonamide NH group is a key determinant of its inhibitory activity. A linear relationship has been observed where the inhibition constant (expressed as pKᵢ) increases as the pKa of the sulfonamide decreases (i.e., as acidity increases). nih.gov This indicates that a more acidic sulfonamide more readily forms the required anionic species for potent enzyme binding. The interaction is typically competitive, with the inhibitor competing with the substrate for access to the active site.

The core mechanism of CA inhibition by sulfonamides involves the direct coordination of the inhibitor to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. nih.govebi.ac.uk This zinc ion is essential for catalysis, as it coordinates a water molecule and lowers its pKa, facilitating its conversion to a hydroxide ion, which then acts as a potent nucleophile to attack CO₂. ebi.ac.ukrsc.org

Primary sulfonamides, in their deprotonated anionic form, act as zinc-binding groups (ZBGs). nih.gov The nitrogen atom of the sulfonamide group displaces the zinc-bound water/hydroxide molecule and coordinates directly to the Zn²⁺ ion, which is held in a tetrahedral geometry by three histidine residues from the enzyme. nih.govnih.gov This binding is further stabilized by a network of hydrogen bonds within the active site. A crucial interaction involves a hydrogen bond between the oxygen of the zinc-bound sulfonamide group and the hydroxyl group of the amino acid residue Threonine 199 (Thr199), which further anchors the inhibitor in place. nih.govnih.gov This stable, tetracoordinated complex effectively blocks the active site, preventing substrate binding and rendering the enzyme catalytically inactive. nih.gov

Hepatitis B Virus (HBV) Capsid Assembly Modulation

Beyond enzyme inhibition, the sulfamoylbenzamide (SBA) scaffold is a key pharmacophore for a class of antiviral agents known as Capsid Assembly Modulators (CAMs) that target the Hepatitis B Virus (HBV). nih.govnih.gov HBV replication occurs within a viral nucleocapsid formed by the assembly of 120 dimers of the HBV core protein (HBc). nih.govmdpi.com CAMs disrupt this critical assembly process, thereby inhibiting viral replication. nih.govnih.gov

Sulfamoylbenzamide-based CAMs function by binding to a hydrophobic pocket located at the interface between two HBc dimers. nih.govresearchgate.net This binding site is crucial for the proper geometric and kinetic progression of capsid assembly. researchgate.net By occupying this pocket, the compound induces a conformational change in the core protein that misdirects the assembly process. nih.govbiorxiv.org

Instead of forming the normal, icosahedral capsids, the presence of the SBA modulator leads to aberrant assembly pathways. nih.govnih.gov This can result in the formation of non-capsid polymers or morphologically irregular particles, such as empty spherical shells, short rods, and eventually long, tubular structures. nih.govnih.gov This misdirection of assembly effectively inhibits the formation of functional, replication-competent nucleocapsids. nih.gov Studies with representative SBA compounds have shown that this process is time-dependent, with particles transitioning from spherical to rod-like and finally to tubular forms over several days. nih.govnih.gov Molecular docking studies indicate that the benzamide (B126) portion of the molecule forms key hydrogen bonds with residues such as Tryptophan 102 and Tyrosine 118 within the dimer-dimer interface pocket. nih.gov

A critical step in the HBV life cycle is the encapsidation of the viral pregenomic RNA (pgRNA) along with the viral polymerase into the forming nucleocapsid. nih.govmdpi.com This pgRNA-polymerase complex is the template for reverse transcription to produce the viral DNA genome. mdpi.com

Sulfamoylbenzamide-based CAMs disrupt this process by accelerating or misdirecting the assembly of HBc dimers before the pgRNA-polymerase complex can be incorporated. nih.govnih.gov This leads to the formation of empty capsids that are devoid of the genetic material necessary for replication. nih.govnih.gov By inducing the formation of these genome-free capsids, SBAs effectively uncouple the process of capsid assembly from pgRNA packaging, thereby potently inhibiting the production of new, infectious viral particles. nih.govnih.gov

Impact on Capsid Uncoating and Covalently Closed Circular DNA (cccDNA) Formation

Compounds derived from the sulfamoylbenzamide (SBA) scaffold have been identified as potent modulators of the Hepatitis B Virus (HBV) core protein (HBc) assembly. nih.govnih.gov This activity is crucial in disrupting the viral life cycle. Specifically, these capsid assembly modulators (CAMs) interfere with the proper encapsidation of the viral pre-genomic RNA (pgRNA) and the viral polymerase into the nucleocapsid. mdpi.comresearchgate.net

By altering the kinetics of capsid assembly, these molecules can prevent the formation of replication-competent nucleocapsids. This disruption directly inhibits the production of new viral particles and, critically, prevents the formation of new covalently closed circular DNA (cccDNA). mdpi.com The cccDNA resides in the nucleus of infected hepatocytes and serves as the stable transcriptional template for all viral RNAs, making it the key reason for the persistence of chronic HBV infection. nih.govnih.gov Therefore, by preventing the replenishment of the cccDNA pool, sulfamoylbenzamide-based CAMs contribute to reducing the viral reservoir. mdpi.com

Class-Specific Modulatory Effects (e.g., Class I, Class II Capsid Assembly Modulators)

Capsid Assembly Modulators are broadly categorized into two main classes based on their mechanism of action.

Class I CAMs , which include compounds like heteroaryldihydropyrimidines (HAPs), are known to misdirect capsid assembly, leading to the formation of abnormal, non-functional capsid-like structures. nih.govmdpi.com

Sulfamoylbenzamides (SBAs) are categorized as Class II CAMs . nih.govmdpi.com Unlike Class I modulators, Class II CAMs accelerate the assembly of core proteins into capsids that are morphologically similar to native capsids. nih.govmdpi.com However, this accelerated assembly process occurs before the pgRNA and viral polymerase are loaded, resulting in the formation of "empty" capsids. nih.govmdpi.com These empty particles are non-infectious and halt the viral replication cascade. nih.gov

Studies on SBA derivatives have confirmed this Class II mechanism. For instance, size exclusion chromatography and quantification of encapsidated viral RNA for certain SBA derivatives demonstrated the formation of morphologically regular capsids that are devoid of genetic material. nih.gov Interestingly, some research has noted that slight structural changes in SBA compounds can lead to different assembly outcomes, with some derivatives inducing the formation of unique tubular or rod-shaped particles over time, representing a novel mode of protein mis-assembly. nih.gov

| Class | Representative Chemical Group | Mechanism of Action | Resulting Capsid Structure |

| Class I | Heteroaryldihydropyrimidines (HAPs) | Misdirects assembly kinetics | Irregular, abnormal, non-capsid polymers |

| Class II | Sulfamoylbenzamides (SBAs) | Accelerates assembly, preventing pgRNA encapsidation | Morphologically normal but "empty" capsids |

Renal Outer Medullary Potassium (ROMK) Channel Inhibition

The 3-sulfamoylbenzamide (B74759) structure is the basis for a novel class of inhibitors targeting the renal outer medullary potassium (ROMK) channel. acs.orgacs.orgnih.gov The ROMK channel (also known as Kir1.1) is an inwardly rectifying potassium channel that plays a critical role in salt reabsorption in the thick ascending loop of Henle and potassium secretion in the cortical collecting duct of the kidney. Inhibition of this channel has been identified as a promising mechanism for diuretic therapy. nih.govnih.gov

Human ROMK Selectivity and Insensitivity to Pore Mutations

A distinguishing feature of the 3-sulfamoylbenzamide class of ROMK inhibitors is their high selectivity for the human isoform of the channel over its rodent (rat) counterpart. acs.orgacs.orgnih.gov This species selectivity is a significant finding in the development of these compounds for human therapeutic use.

Furthermore, these inhibitors have demonstrated a unique interaction with the channel's conduction pore. Many previously identified small-molecule ROMK inhibitors lose their activity when a specific asparagine residue at position 171 is mutated to aspartic acid (N171D). acs.orgnih.gov This residue is considered a key part of the binding site for those inhibitors. In contrast, 3-sulfamoylbenzamide derivatives have been shown to be insensitive to the N171D pore mutation, maintaining their inhibitory activity. acs.orgnih.gov This suggests that the 3-sulfamoylbenzamide series interacts with the ROMK channel at a different site or in a distinct manner compared to other classes of inhibitors. nih.gov

| Compound Series | Selectivity | Sensitivity to N171D Mutation | Reference |

| 3-Sulfamoylbenzamides | High selectivity for human ROMK over rat ROMK | Insensitive | acs.orgnih.gov |

| Other Small-Molecule Inhibitors | Variable | Sensitive (activity abolished or greatly diminished) | acs.orgnih.gov |

Structure-Activity Relationship (SAR) Elucidation for Target Specificity and Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity. By systematically modifying the chemical structure and observing the resulting changes in potency and selectivity, researchers can identify the key molecular features required for desired pharmacological effects. For derivatives of this compound, SAR studies have been crucial in developing potent and selective agents for targets like glucokinase.

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized at a receptor site and are responsible for its biological activity. For sulfamoyl benzamide derivatives designed as GK activators, the key pharmacophoric features necessary for interaction with the allosteric binding site have been identified through computational and experimental studies. nih.govresearchgate.net

The essential features include:

A Central Benzamide Scaffold: This core structure serves as the foundation for positioning other critical functional groups.

Hydrogen Bond Donors and Acceptors: The amide moiety (-CONH-) is a crucial feature, typically forming hydrogen bonds with residues like Arg63 in the GK allosteric site. nih.gov The sulfonamide group (-SO2NH-) also provides additional points for hydrogen bonding. researchgate.net

Hydrophobic Regions: Aromatic rings and other lipophilic substituents attached to the benzamide core are necessary to engage in hydrophobic interactions within the binding pocket, enhancing binding affinity. researchgate.net The design strategy for novel GK activators often involves modifying these substituents to optimize interactions with hydrophobic residues of the allosteric site. nih.govresearchgate.net

Substituent Effects on Binding Affinity and Selectivity

The nature and position of substituents on the this compound scaffold have a profound impact on binding affinity and biological activity.

Substituents on the Amide Nitrogen: In the context of GK activators, modifying the group attached to the amide nitrogen is a common strategy. For example, replacing a 5-chloro-thiazole group with a 4-methylphenyl group was found to decrease GK activation potency. nih.gov This indicates that the electronic and steric properties of this substituent are critical for optimal interaction.

Substituents on the Benzene Ring: For inhibitors of α-glucosidase and α-amylase, the substitution pattern on the N-phenyl ring of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives was shown to be critical. nih.gov

A methyl group at the meta-position of the N-phenyl ring (compound 5b ) resulted in higher activity than when it was at the ortho- or para-positions. This was attributed to favorable pi-alkyl and pi-sigma interactions with residue Trp:177 of α-amylase. nih.gov

Similarly, an electron-withdrawing nitro group combined with a methyl group (compound 5o ) produced the most potent inhibitor in the series against both enzymes, highlighting the importance of electronic effects. nih.gov

Impact of Halogens: In studies of sulfamoyl benzamidothiazoles, the introduction of a bromo substituent on the phenyl ring attached to the thiazole (B1198619) was well-tolerated, maintaining biological activity and providing a reactive handle for further chemical modifications. nih.gov In a separate study of h-NTPDase inhibitors, the presence of both chlorine and bromine atoms in the structure led to the most potent and selective molecule against the h-NTPDase1 isoform. nih.gov

| Target | Scaffold/Series | Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Glucokinase (GK) | Sulfonamido-benzamide hybrids | Methyl and 5-chloro-thiazole on amide | Most potent in series (EC50 = 495 nM) | nih.gov |

| Glucokinase (GK) | Sulfonamido-benzamide hybrids | Replacement with 4-methylphenyl | Lowered GK activation (EC50 = 657 nM) | nih.gov |

| α-Amylase | Sulfamoyl-nitrobenzamides | Meta-methyl on N-phenyl ring | More active than ortho- or para-methyl | nih.gov |

| α-Glucosidase/α-Amylase | Sulfamoyl-nitrobenzamides | 2-methyl-5-nitrophenyl on amide | Most potent in series | nih.gov |

| h-NTPDase1 | Sulfamoyl-benzamides | Presence of both Chlorine and Bromine | Most potent and selective against isoform | nih.gov |

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial in understanding the binding mechanism of a ligand to its protein target.

Prediction of Binding Poses and Ligand-Target Complex Formation

Molecular docking simulations are instrumental in predicting how 3-Methyl-5-sulfamoylbenzamide or its derivatives orient themselves within the binding pocket of a target protein. nih.gov These simulations explore various possible conformations of the ligand and the protein to identify the most energetically favorable binding pose. The formation of a stable ligand-target complex is a prerequisite for biological activity, and docking studies provide a static snapshot of this interaction. For instance, in studies involving sulfonamide derivatives, docking simulations have been used to predict their binding modes with specific receptors, revealing how these compounds fit into the active site. nih.govresearchgate.net The accuracy of these predictions is often validated by comparing the simulated binding pose with crystallographically determined structures when available. nih.gov

Ligand-Protein Interaction Analysis

Beyond predicting the binding pose, molecular docking allows for a detailed analysis of the interactions between the ligand and the protein. These interactions are fundamental to the stability of the ligand-protein complex and are a key determinant of binding affinity.

For derivatives of this compound, several types of interactions are typically analyzed:

Hydrogen Bonding: The sulfamoyl and benzamide (B126) moieties of the molecule are capable of forming hydrogen bonds with amino acid residues in the protein's active site. These interactions are highly directional and play a significant role in ligand recognition and binding specificity. Docking studies on similar sulfonamide-containing compounds have highlighted the importance of hydrogen bonds in their mechanism of action. researchgate.net

| Interaction Type | Key Molecular Features | Potential Interacting Residues | Significance in Binding |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide group (-SO2NH2), Amide group (-CONH2) | Asp, Glu, Asn, Gln, Ser, Thr, His | Crucial for specificity and anchoring the ligand in the active site. researchgate.net |

| Hydrophobic Interactions | Phenyl ring, Methyl group | Ala, Val, Leu, Ile, Phe, Trp, Met | Contributes to the stability of the complex by burying nonpolar surfaces. nih.gov |

| Electrostatic Interactions | Partial charges on oxygen, nitrogen, and sulfur atoms | Charged (Arg, Lys, Asp, Glu) and polar residues | Guides the ligand into the binding pocket and contributes to binding affinity. |

Scoring Function Evaluation and Binding Affinity Prediction

A critical component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding affinity between a ligand and a protein. researchgate.net Scoring functions evaluate the docked poses and rank them based on their predicted binding energies. nih.gov A lower score generally indicates a more favorable binding interaction.

The prediction of binding affinity is a challenging task, as it involves a complex interplay of enthalpic and entropic factors. arxiv.org While classical scoring functions often rely on linear regression models, more advanced machine learning and deep learning approaches are being developed to improve prediction accuracy. arxiv.orgstanford.edu For compounds like this compound, the evaluation of different scoring functions can provide a range of predicted binding affinities, and the consensus from multiple scoring functions is often considered for a more reliable prediction. The accuracy of these predictions is crucial for prioritizing compounds for further experimental testing in the drug discovery pipeline. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds with known biological activities. For derivatives of this compound, a QSAR model could be built to predict their inhibitory activity against a specific biological target. Several techniques are employed to develop these predictive models, including:

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. researchgate.netnih.gov For a series of this compound analogs, CoMFA can generate 3D contour maps that visualize regions where changes in steric bulk or electrostatic properties would likely lead to an increase or decrease in activity. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netnih.gov This provides a more comprehensive picture of the structural requirements for activity. researchgate.net A CoMSIA model for this compound derivatives could offer detailed insights into the favorable and unfavorable regions for different physicochemical properties.

The predictive power of these models is assessed through statistical validation, ensuring their reliability for predicting the activity of new, untested compounds. researchgate.net

Molecular Descriptor Generation and Selection

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures numerically. These descriptors quantify various aspects of a molecule's physicochemical properties. For this compound and its derivatives, a wide range of descriptors can be generated, including:

Topological (2D) Descriptors: These are calculated from the 2D representation of the molecule and include parameters like molecular weight, logP (lipophilicity), and various connectivity indices.

Conformational (3D) Descriptors: These descriptors are derived from the 3D structure of the molecule and can include information about molecular shape, volume, and surface area.

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Techniques like stepwise multiple linear regression are often used to identify a subset of descriptors that best correlate with the biological activity. nih.gov The resulting QSAR equation provides a quantitative link between the selected descriptors and the activity, enabling the prediction of activity for novel compounds based on their calculated descriptor values.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition. |

| Topological (2D) | Connectivity Indices, Kappa Shape Indices | Atomic connectivity and branching. nih.gov |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. nih.gov |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Lipophilicity, polarizability, and polarity. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity. |

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Conformational Changes

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic perspective on the interactions between a ligand, such as this compound, and its target protein. These simulations can predict the stability of the ligand-protein complex and observe any conformational changes that occur upon binding.

MD simulations on related sulfamoylbenzamide-based compounds have been instrumental in understanding their mechanism of action. For instance, in studies of sulfamoylbenzamide derivatives as hepatitis B virus (HBV) capsid assembly modulators, MD simulations have been used to predict the conformational changes in core protein dimers upon ligand binding. nih.gov These simulations, often run for nanoseconds, reveal how the binding of a ligand can induce or stabilize certain protein conformations, which in turn affects the protein's function. nih.gov

The stability of the ligand within the binding pocket is a critical determinant of its efficacy. By analyzing the trajectory of the ligand over the course of an MD simulation, researchers can assess the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. For sulfamoylbenzamide-based inhibitors of human carbonic anhydrases, molecular modeling has shown that the deprotonated sulfonamide group often binds to the zinc ion in the active site, an interaction that can be observed and quantified for its stability through MD simulations. acs.org

The insights gained from MD simulations are crucial for understanding the dynamic nature of the ligand-protein interaction, which is often not fully captured by static models. These simulations can reveal transient binding poses or allosteric effects that may be key to the ligand's activity.

| Simulation Parameter | Typical Value/Condition | Purpose |

| Simulation Time | Nanoseconds (ns) | To observe the dynamic behavior and stability of the complex over a meaningful timescale. |

| Force Field | e.g., AMBER, CHARMM | To define the potential energy of the system and accurately model molecular interactions. |

| Solvent Model | e.g., TIP3P water | To simulate the physiological aqueous environment. |

| Temperature & Pressure | 300 K, 1 atm | To mimic physiological conditions. |

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic and steric properties of a molecule like this compound. These calculations are fundamental to understanding the molecule's intrinsic reactivity and how it will interact with its biological target.

For sulfonamide-based inhibitors, quantum chemical calculations can elucidate the distribution of electron density within the molecule. This is particularly important for the sulfonamide group (-SO₂NH₂), as its electronic properties are key to its function as a zinc-binding group in metalloenzymes like carbonic anhydrase. nih.gov The calculations can predict the acidity of the sulfonamide protons and the charge distribution on the nitrogen and oxygen atoms, which in turn influences the strength of the interaction with the zinc ion.

Steric properties, such as the molecule's shape and volume, are also readily calculated. These properties are critical for understanding how the ligand fits into the binding pocket of a protein. The methyl group on the benzamide ring of this compound, for example, will have specific steric requirements that can be precisely modeled. These calculations can help rationalize why certain substitutions on the benzamide scaffold lead to enhanced or diminished activity.

Key properties derived from quantum chemical calculations include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate or accept electrons, providing insights into its reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting regions that are likely to engage in electrostatic interactions.

Partial Atomic Charges: These provide a quantitative measure of the charge on each atom, which is useful for parameterizing molecular mechanics force fields used in MD simulations.

| Property Calculated | Significance in Drug Design |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential | Predicts sites for electrostatic interactions with the target protein. |

| Mulliken Atomic Charges | Quantifies the charge distribution within the molecule. |

| Dipole Moment | Reflects the overall polarity of the molecule. |

Rational Drug Design and De Novo Design Strategies for Novel Derivatives

The knowledge gleaned from MD simulations and quantum chemical calculations provides a solid foundation for the rational design of novel derivatives of this compound with improved properties. Rational drug design aims to systematically modify a lead compound to enhance its affinity, selectivity, and pharmacokinetic profile.

One common strategy involves appending different chemical moieties to the core scaffold to probe for additional interactions within the binding site. For example, in the design of selective carbonic anhydrase inhibitors, various "tails" are often attached to the aromatic ring of a benzenesulfonamide (B165840) to exploit differences in the active site contours of various carbonic anhydrase isoforms. nih.gov

Structure-activity relationships (SAR) derived from testing a series of rationally designed analogs are crucial. For instance, a study on indole-based benzenesulfonamides investigated how different amide linkers could allow for flexible interactions and the formation of new hydrogen bonds with the target protein. nih.gov

De novo design strategies take this a step further by using computational algorithms to design entirely new molecules that are predicted to bind to a target. These methods can be particularly useful when seeking to develop compounds with novel intellectual property.

Molecular docking is a key tool in rational drug design. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For sulfamoylbenzamide derivatives, docking studies can help to visualize how modifications to the chemical structure will affect the binding mode and interactions with key active site residues. rsc.orgresearchgate.net For example, in the design of pyrazole-based benzene (B151609) sulfonamides as carbonic anhydrase inhibitors, molecular docking was used to analyze the relative selectivity and potency of the designed analogs. rsc.org

The iterative cycle of design, synthesis, and testing, guided by computational modeling, is a powerful paradigm in modern drug discovery.

| Design Strategy | Description | Application Example |

| Structure-Activity Relationship (SAR) Guided Modification | Systematically altering functional groups on the lead compound to improve activity and selectivity. | Modifying the tail region of benzenesulfonamide inhibitors to achieve isoform selectivity for carbonic anhydrases. nih.gov |

| Fragment-Based Drug Design | Identifying small chemical fragments that bind to the target and then growing or linking them to create a more potent ligand. | Not specifically detailed for this compound in the provided context, but a general strategy. |

| Scaffold Hopping | Replacing the core chemical structure of a ligand with a different scaffold while retaining similar biological activity. | The use of a piperazine (B1678402) heterocycle in the development of novel carbonic anhydrase inhibitors. acs.org |

| De Novo Design | Computationally generating novel molecular structures predicted to have high affinity for the target. | Not specifically detailed for this compound in the provided context, but a general strategy. |

Pre Clinical in Vitro and Ex Vivo Pharmacological Investigations

Cell-Based Assays for Functional Activity

Cell-based assays are fundamental in early-stage drug discovery to determine how a compound affects living cells. americanpeptidesociety.org These assays provide insights into the functional consequences of molecular interactions within a complex biological system, assessing parameters like cell viability, proliferation, and specific signaling pathways. americanpeptidesociety.org

Assessment of Inhibitory/Activating Potency (EC50/IC50 values)

The potency of sulfamoylbenzamide derivatives is frequently quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit or activate a specific biological process by 50%. graphpad.comgraphpad.com

In studies evaluating novel sulfonamide derivatives for their cytotoxic effects, IC50 values were calculated against various human cancer cell lines. For instance, a series of sulfonamides demonstrated cytotoxicity against MDA-MB-468 breast cancer cells with IC50 values below 30 μM, against MCF-7 breast cancer cells with IC50 values under 128 μM, and against HeLa cervical cancer cells with IC50 values less than 360 μM. nih.gov Another study on arylsulfonamide derivatives identified compounds with significant cytotoxic activity, particularly compound 10q , which exhibited IC50 values of 4.19 µg/mL, 3.55 µg/mL, and 2.95 µg/mL against A875 (melanoma), HepG2 (liver carcinoma), and MARC145 (monkey kidney) cell lines, respectively. mdpi.com

Furthermore, sulfamoyl-benzamide derivatives have been investigated as inhibitors of human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases). Several compounds showed inhibitory activity in the sub-micromolar to micromolar range against different isoforms of the enzyme. rsc.org For example, compound 3i was a potent inhibitor of h-NTPDase1 and h-NTPDase3 with IC50 values of 2.88 µM and 0.72 µM, respectively. rsc.org Compound 3j preferentially inhibited h-NTPDase2 with an IC50 of 0.29 µM. rsc.org

| Compound Class/Derivative | Target/Cell Line | IC50 Value |

|---|---|---|

| Sulfonamides | MDA-MB-468 Cells | < 30 μM |

| Sulfonamides | MCF-7 Cells | < 128 μM |

| Sulfonamides | HeLa Cells | < 360 μM |

| Arylsulfonamide (10q) | A875 Cells | 4.19 µg/mL |

| Arylsulfonamide (10q) | HepG2 Cells | 3.55 µg/mL |

| Sulfamoyl-benzamide (3i) | h-NTPDase1 | 2.88 µM |

| Sulfamoyl-benzamide (3i) | h-NTPDase3 | 0.72 µM |

| Sulfamoyl-benzamide (3j) | h-NTPDase2 | 0.29 µM |

Evaluation of Selectivity Profiles in Cell Lines

Selectivity is a critical aspect of drug development, indicating a compound's ability to interact with a specific target over others. In the context of sulfamoylbenzamide derivatives, selectivity has been assessed against different enzyme isoforms and cell lines.

One study focused on developing potent and selective inhibitors of sirtuin-2 (SIRT2). The synthesized 3-(benzylsulfonamido)benzamides demonstrated higher selectivity for SIRT2 over the related enzymes SIRT1 and SIRT3. nih.gov Similarly, in the development of Hepatitis B Virus (HBV) capsid assembly modulators, newly synthesized sulfamoylbenzamide derivatives, KR019 and KR026 , exhibited over 170-fold higher selectivity compared to the reference compound while maintaining potent antiviral activity in HBV-replicating cells. nih.gov

Derivatives of sulfamoyl-benzamide have also been evaluated for their selective inhibition of human NTPDase isoforms. For instance, compound 3i , containing two halogen atoms, was identified as a potent and selective inhibitor against the h-NTPDase1 isoform. rsc.org In contrast, other analogs like 3j and 4d showed preferential inhibition of the h-NTPDase2 isoform. rsc.org This differential activity highlights how structural modifications to the sulfamoylbenzamide core can tune the selectivity profile.

Evaluation of Cell-Based Cytotoxicity

Cytotoxicity assays are performed for research purposes to understand a compound's effect on cell viability and proliferation, which is particularly relevant for developing anti-cancer or anti-viral agents. nih.govmdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a common colorimetric method used for this purpose. nih.gov

In a study of novel sulfonamides, all tested compounds showed cytotoxic effects on HeLa and MCF-7 cells at concentrations between 100-1000 μM. nih.gov Against the MDA-MB-468 cell line, these compounds were cytotoxic at a lower concentration range of 10-100 μM, reducing cell survival to less than 50%. nih.gov

Another investigation into arylsulfonamide derivatives found several compounds with significant cytotoxic activity against human melanoma (A875) and hepatocellular liver carcinoma (HepG2) cell lines compared to the control, 5-fluorouracil. mdpi.com During cell-based assays for SIRT2 inhibitors, the toxicity of the compounds was also monitored. Most of these inhibitors were found to be non-toxic up to 50 μM during a 6-hour treatment period. nih.gov

| Compound Class | Cell Line | Effective Cytotoxic Concentration | Assay |

|---|---|---|---|

| Sulfonamides | HeLa | 100-1000 μM | MTT |

| Sulfonamides | MCF-7 | 100-1000 μM | MTT |

| Sulfonamides | MDA-MB-468 | 10-100 μM | MTT |

| Arylsulfonamides (e.g., 10q) | A875, HepG2 | IC50 values from 2.95 to 4.19 µg/mL | MTT |

| SIRT2 Inhibitors | ST14A, Neuro2a | Non-toxic up to 50 μM (6h treatment) | Not specified |

Biochemical Enzyme Assays

Biochemical assays using purified enzymes are essential for determining the direct interaction between a compound and its molecular target, free from the complexities of a cellular environment. These assays often employ spectrophotometric or fluorescence-based methods to measure enzyme activity.

Derivatives of sulfamoylbenzamide have been tested for their inhibitory potential against four isoforms of human NTPDases (h-NTPDase1, 2, 3, and 8) using enzyme inhibition assays. rsc.org Similarly, in the development of SIRT2 inhibitors, a deacetylation assay was used to screen a library of 176 analogues against the activities of human sirtuins SIRT1, SIRT2, and SIRT3. nih.gov This screen identified multiple compounds with enhanced potency and selectivity for SIRT2. nih.gov These cell-free assays are crucial for establishing the mechanism of action and for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of lead compounds. nih.gov

Structural Biology Approaches

Structural biology techniques provide high-resolution information on the three-dimensional structure of macromolecules and their complexes with small molecules. This information is invaluable for understanding the molecular basis of a compound's activity and for rational drug design.

Electron Microscopy for Capsid Assembly Analysis

Negative-stain electron microscopy is a powerful tool for visualizing large biological assemblies like viral capsids. This technique has been employed to investigate the mechanism of action of sulfamoylbenzamide derivatives that act as HBV capsid assembly modulators. nih.govnih.gov

Studies have shown that selected sulfamoylbenzamide compounds can disrupt the normal formation of the HBV capsid. nih.gov Mechanistic investigations revealed that these molecules bind to a hydrophobic pocket at the interface between core protein dimers. This binding misdirects the assembly process, leading to the formation of aberrant, genome-free capsids, which in turn inhibits viral replication. nih.gov These structural insights confirm the compound's mechanism of action and provide a basis for designing more effective antiviral agents. nih.gov

X-ray Crystallography of Ligand-Protein Complexes

A notable example involves the X-ray crystallographic analysis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates in complex with various human carbonic anhydrase isozymes, including CA IX. nih.gov These studies reveal that the primary sulfonamide group is a crucial zinc-binding moiety, directly coordinating to the zinc ion in the enzyme's active site. This interaction is a hallmark of the binding mechanism for sulfonamide-based carbonic anhydrase inhibitors. mdpi.commdpi.com

The benzene (B151609) ring of the sulfamoylbenzamide scaffold typically orients within the active site to form hydrophobic and van der Waals interactions with key amino acid residues. For instance, in the crystal structure of a related inhibitor bound to CA IX, interactions with residues lining the active site cavity were observed, contributing to the compound's high affinity. nih.gov The specific substitutions on the benzene ring play a significant role in determining the selectivity and potency of these inhibitors by forming additional interactions with the protein. Although a methyl group at the 3-position is not explicitly detailed in these particular structures, its presence would be expected to influence the compound's orientation and interactions within the active site.

The determination of co-crystal structures of such inhibitors with their target proteins is a powerful tool in drug design, allowing for the rational optimization of lead compounds to improve their binding affinity and selectivity. drugbank.comrcsb.org

Comparative Biological Activity Studies with Related Compounds or Standards

The biological activity of sulfamoylbenzamide derivatives has been extensively explored, particularly in the context of carbonic anhydrase inhibition. While specific comparative data for 3-Methyl-5-sulfamoylbenzamide is limited, studies on analogous compounds demonstrate the therapeutic potential of this chemical scaffold. The inhibitory activity is often compared against standard carbonic anhydrase inhibitors like Acetazolamide. mdpi.comnih.govnih.govnih.govguidetomalariapharmacology.org

In a study focusing on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates as inhibitors of various human carbonic anhydrase isozymes, significant variations in inhibitory potency and selectivity were observed based on the substitution pattern on the benzoyl ring. nih.gov This highlights the importance of the substituents in modulating the biological activity of the core sulfamoylbenzamide structure.

The table below presents the inhibitory activity (as dissociation constants, Kd) of a series of related methyl 5-sulfamoyl-benzoate derivatives against different human carbonic anhydrase (hCA) isozymes. This data illustrates how modifications to the core structure can dramatically impact potency and selectivity.

| Compound | Substituents | hCA I Kd (nM) | hCA II Kd (nM) | hCA IX Kd (nM) | hCA XII Kd (nM) |

|---|---|---|---|---|---|

| Compound 3a | 2-Cl, 4-H | 1500 | 100 | 25 | 50 |

| Compound 3b | 2-Br, 4-H | 2000 | 80 | 15 | 40 |

| Compound 4a | 2-Cl, 4-F | 800 | 50 | 5 | 20 |

| Compound 4b | 2-Br, 4-F | 1000 | 40 | 0.12 | 10 |

| Acetazolamide | N/A | 250 | 12 | 25 | 5.7 |

These studies underscore the importance of the sulfamoylbenzamide scaffold as a privileged structure in the design of enzyme inhibitors and demonstrate that subtle structural modifications can lead to highly potent and selective agents.

Future Directions and Emerging Research Avenues for 3 Methyl 5 Sulfamoylbenzamide Research

Exploration of Novel Biological Targets and Therapeutic Applications (pre-clinical stage)

While the primary therapeutic targets of 3-Methyl-5-sulfamoylbenzamide and its derivatives have been explored, the vast landscape of biological macromolecules remains a fertile ground for discovering novel interactions. Pre-clinical research is pivoting towards identifying new therapeutic applications for this scaffold.

One promising area of investigation is in the realm of antiviral agents, specifically as Hepatitis B Virus (HBV) capsid assembly modulators. A series of sulfamoylbenzamide derivatives have been identified that can disrupt the proper assembly of the viral capsid, a crucial step in the HBV life cycle. asm.org This disruption prevents the encapsidation of the viral genome, thereby inhibiting the formation of new, infectious viral particles. nih.gov The exploration of this compound and its analogues in this context could lead to the development of novel therapeutics for chronic hepatitis B.

Another avenue of pre-clinical exploration is the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are implicated in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer. rsc.orgnih.gov Certain sulfamoylbenzamide derivatives have demonstrated selective inhibition of different h-NTPDase isoforms. rsc.orgsemanticscholar.org Further investigation into the potential of this compound to modulate the activity of these enzymes could unveil new treatments for a range of diseases.

| Therapeutic Target | Potential Application | Key Findings |

| Hepatitis B Virus (HBV) Capsid | Antiviral Therapy | Sulfamoylbenzamide derivatives can act as capsid assembly modulators, preventing the formation of functional viral particles. asm.orgnih.gov |

| h-NTPDases | Anti-thrombotic, Anti-inflammatory, Anti-cancer | Derivatives have shown selective inhibition of various h-NTPDase isoforms in sub-micromolar concentrations. rsc.orgnih.gov |

Development of Highly Selective and Potent Analogues through Structure-Based Design

The advancement of computational chemistry and structural biology has opened new doors for the rational design of more selective and potent analogues of this compound. Structure-based design, which utilizes the three-dimensional structure of the target protein, allows for the precise modification of the lead compound to enhance its binding affinity and selectivity.

By analyzing the structure-activity relationships (SARs) of existing sulfamoylbenzamide derivatives, researchers can identify the key chemical moieties responsible for their biological activity. nih.gov For instance, molecular dynamics simulations can provide insights into the binding modes of these compounds within the active site of their target proteins, guiding the design of new analogues with improved interactions. nih.gov This approach has been successfully applied to optimize sulfamoylbenzamide-based HBV capsid assembly modulators, leading to derivatives with enhanced antiviral activity and improved physicochemical properties such as water solubility. nih.gov

The systematic modification of the this compound scaffold, guided by computational modeling and SAR studies, is a promising strategy for developing next-generation therapeutic agents with superior efficacy and reduced off-target effects.

Integration with Systems Biology Approaches for Deeper Mechanistic Understanding

To gain a more holistic understanding of the biological effects of this compound, future research will likely integrate experimental data with systems biology approaches. Systems biology utilizes computational and mathematical modeling to analyze complex biological systems, offering a comprehensive view of how a drug molecule perturbs cellular networks. nih.govnih.gov

By combining high-throughput "omics" data (genomics, proteomics, metabolomics) from cells or tissues treated with this compound, researchers can construct detailed models of the compound's mechanism of action. plos.orgfrontiersin.org This can help to identify not only the primary target but also off-target effects and downstream signaling pathways that are modulated by the compound. drugtargetreview.com Such an approach can reveal unexpected therapeutic opportunities and potential mechanisms of toxicity. plos.org

The integration of systems biology will be instrumental in moving beyond a single-target perspective and understanding the broader physiological impact of this compound and its analogues.

Role in Multi-Target Directed Ligand (MTDL) Design

The complexity of many diseases, which often involve multiple pathological pathways, has spurred interest in the development of multi-target directed ligands (MTDLs). nih.govresearchgate.net MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering enhanced therapeutic efficacy and a lower likelihood of drug resistance compared to single-target agents. nih.govnih.gov

The sulfamoylbenzamide scaffold, with its demonstrated activity against diverse targets, is a promising starting point for the design of MTDLs. nih.govrsc.org For instance, by strategically combining the pharmacophoric features of a sulfamoylbenzamide derivative with those of a ligand for another relevant disease target, it may be possible to create a novel MTDL with a unique therapeutic profile. researchgate.net The rational design of such molecules requires a deep understanding of the structure-activity relationships for each target and the development of synthetic strategies to link the different pharmacophores. researchgate.netnih.gov

Future research in this area could focus on developing MTDLs based on the this compound core for complex diseases such as cancer or neurodegenerative disorders, where a multi-pronged therapeutic approach is often necessary.

Application as Chemical Biology Probes for Pathway Elucidation

Beyond their therapeutic potential, well-characterized and selective small molecules can serve as powerful tools for basic research. This compound and its highly selective analogues have the potential to be developed into chemical biology probes to investigate and elucidate complex biological pathways. claremont.edu

A chemical probe is a small molecule that can be used to perturb a specific protein in a biological system, allowing researchers to study the functional consequences of that perturbation. claremont.edu By developing derivatives of this compound with high potency and selectivity for a particular target, and potentially incorporating tags for visualization or affinity purification, these compounds can be used to map the target's role in cellular signaling networks. nih.gov The use of such probes can help to identify novel protein-protein interactions and downstream signaling events, providing a deeper understanding of the biological processes governed by the target protein. nih.gov

The development of this compound-based chemical probes represents a significant opportunity to contribute to the fundamental understanding of cellular biology and disease pathogenesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-5-sulfamoylbenzamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting from aromatic precursors. For example, sulfamoyl group introduction may require sulfonation followed by amidation. Key parameters include:

- Solvent selection : Dimethylformamide (DMF) enhances solubility and reaction rates for intermediates .

- Temperature control : Exothermic steps (e.g., sulfonation) require gradual heating (40–60°C) to avoid byproducts .

- Catalysts : Triethylamine or palladium catalysts improve acylation efficiency .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopic methods :

- NMR : ¹H/¹³C NMR for structural confirmation (e.g., sulfamoyl proton shifts at δ 7.8–8.2 ppm) .

- IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) functionalities .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

- Approach :

- Perform docking studies to predict binding affinity with target enzymes (e.g., carbonic anhydrase or bacterial dihydropteroate synthase) .

- Use QSAR models to correlate substituent effects (e.g., methyl vs. chloro groups) with antimicrobial potency .

- Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activities of sulfamoylbenzamide derivatives?

- Case Example : Discrepancies in antimicrobial efficacy may arise from:

- Strain variability : Test against standardized microbial panels (e.g., ATCC strains) .

- Experimental design : Control for solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., sulfamethoxazole) .

Q. How does the methyl group at position 3 influence the compound’s stability under physiological conditions?

- Degradation studies :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours .

- Metabolic profiling : Use liver microsomes to identify CYP450-mediated oxidation pathways .

- Structural insights : The methyl group may sterically hinder enzymatic hydrolysis of the amide bond .

Methodological Challenges and Solutions

Q. What protocols mitigate side reactions during sulfamoyl group installation?

- Optimization steps :

- Low-temperature sulfonation : Reduce chlorosulfonic acid addition rate to minimize polysulfonation .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during amidation .

Q. How to address low solubility of this compound in aqueous assays?

- Strategies :

- Co-solvents : Use 0.1% Tween-80 or PEG-400 to enhance solubility without cytotoxicity .

- Prodrug design : Synthesize phosphate or glycoside derivatives for improved bioavailability .

Research Gaps and Future Directions

- Mechanistic studies : Elucidate the compound’s interaction with bacterial folate biosynthesis enzymes using X-ray crystallography .

- In vivo profiling : Conduct pharmacokinetic studies (e.g., Cmax, t½) in rodent models to assess therapeutic potential .

- Structure-activity relationships : Synthesize analogs with varied substituents (e.g., halogenation at position 5) to optimize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.